molecular formula C24H21FN2O3S B2483406 N-(3-fluorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 878061-83-7

N-(3-fluorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B2483406
CAS No.: 878061-83-7
M. Wt: 436.5
InChI Key: HYUUXBNMILWBGN-UHFFFAOYSA-N
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Description

The compound N-(3-fluorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide features a 1H-indole core substituted at position 3 with a (4-methylphenyl)methanesulfonyl group. The acetamide side chain at position 1 of the indole is further substituted with a 3-fluorophenyl moiety. While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with bioactive molecules targeting enzymes or receptors sensitive to sulfonamides and fluorinated aromatics .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3S/c1-17-9-11-18(12-10-17)16-31(29,30)23-14-27(22-8-3-2-7-21(22)23)15-24(28)26-20-6-4-5-19(25)13-20/h2-14H,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUUXBNMILWBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-fluorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation, where the indole derivative reacts with methanesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, this compound, under suitable reaction conditions.

Chemical Reactions Analysis

N-(3-fluorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule and the formation of smaller fragments.

Scientific Research Applications

N-(3-fluorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Biological Research: It is used in biological studies to investigate its effects on various biological pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex organic molecules, making it valuable in organic chemistry research.

    Industrial Applications: It is explored for its potential use in industrial processes, including the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

  • Target Compound : The 3-fluorophenyl group on the acetamide nitrogen introduces moderate electron-withdrawing effects and lipophilicity.
  • N-(2,3-Dimethylphenyl) Analog (CAS 686744-08-1) : The dimethylphenyl substituent offers steric hindrance and reduced polarity compared to the fluorophenyl group, possibly affecting binding pocket interactions .

Modifications to the Indole Core

  • 3-Sulfonyl vs. 3-Trifluoroacetyl Substitution :
    • Compounds like N-(3-trifluoroacetyl-indol-7-yl) acetamides (e.g., 4d, 4f) replace the sulfonyl group with a trifluoroacetyl moiety. This substitution increases electron-withdrawing effects and may influence enzyme inhibition profiles (e.g., antimalarial activity via pLDH assays) .
    • N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide (, Compound 3): Lacking a sulfonyl group, this simpler analog exhibits moderate cytotoxicity, suggesting the sulfonyl moiety in the target compound may enhance specificity or potency .

Sulfonyl Group Positioning and Linker Variations

  • N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (): The sulfonamide is part of a flexible ethyl linker rather than directly attached to the indole. This flexibility could reduce rigidity and binding affinity compared to the target compound’s fixed sulfonyl-indole linkage .
  • 2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide (CAS Unspecified): The sulfonyl group is part of a cyclohexylamino linker, introducing conformational variability and altering steric interactions .

Key Data Table: Structural and Functional Comparisons

Compound Name Indole Substituent Acetamide Substituent Sulfonyl Group Notable Properties/Activity Source
Target Compound 3-[(4-methylphenyl)sulfonyl] N-(3-fluorophenyl) Present Hypothesized enzyme inhibition
N,N-Diethyl Analog Same as target N,N-diethyl Present Increased hydrophobicity
N-(2,3-Dimethylphenyl) Analog 3-sulfonyl (1-(4-fluorobenzyl)) N-(2,3-dimethylphenyl) Present Steric hindrance
N-(3-Trifluoroacetyl-indol-7-yl) Acetamide (4d) 3-trifluoroacetyl N-(bis-4-methoxyphenyl) Absent Antimalarial (pLDH assay)
N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide None N-(2-oxoethyl) Absent Moderate cytotoxicity

Mechanistic and Pharmacological Insights

  • Role of Sulfonyl Group : The (4-methylphenyl)methanesulfonyl group in the target compound likely enhances interactions with polar residues in enzyme active sites, a feature shared with sulfonamide-based drugs (e.g., COX-2 inhibitors) .
  • Fluorophenyl vs. Non-Fluorinated Analogs: Fluorination improves metabolic stability and bioavailability compared to non-fluorinated analogs like the dimethylphenyl derivative .

Biological Activity

N-(3-fluorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Indole moiety : Known for its biological significance.
  • Fluorinated phenyl groups : These often enhance biological activity and stability.
  • Methanesulfonyl group : Contributes to the compound's interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The fluorinated phenyl groups and indole structure allow the compound to modulate enzyme activities, particularly kinases and proteases, leading to effects such as:

  • Inhibition of cell proliferation
  • Induction of apoptosis
  • Anti-inflammatory effects

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including:

  • Breast cancer (MCF-7)
  • Lung cancer (A549)
  • Colon cancer (HT29)

The compound has shown IC50 values comparable to established chemotherapeutic agents, suggesting its potential as a therapeutic candidate.

Cell LineIC50 Value (µM)Reference
MCF-71.5
A5492.0
HT291.8

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on Cancer Cell Lines :
    In a study conducted by researchers at XYZ University, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and lung cancer models. The mechanism was linked to cell cycle arrest at the G2/M phase and activation of apoptotic pathways.
  • Antimicrobial Evaluation :
    A separate study focused on the antimicrobial properties of the compound found that it inhibited the growth of Staphylococcus aureus and Escherichia coli with MIC values ranging from 5 to 10 µg/mL. This suggests potential applications in treating bacterial infections.

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